REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]2[CH:22]=[CH:21][CH:20]=[CH:19][C:9]=2[C:10]([N:12](C(C)C)C(C)C)=[O:11])[C:5]([N+]([O-])=O)=[CH:4][CH:3]=1.[CH3:26][N:27]1[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1.C(N(CC)C(C)C)(C)C.C([N-]C(C)C)(C)C.[Li+]>O.C(OCC)(=O)C.O1CCCC1>[CH3:26][N:27]1[CH2:32][CH2:31][N:30]([C:2]2[N:7]=[C:6]3[C:5](=[CH:4][CH:3]=2)[NH:12][C:10](=[O:11])[C:9]2[CH:19]=[CH:20][CH:21]=[CH:22][C:8]3=2)[CH2:29][CH2:28]1 |f:3.4|
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N1)C1=C(C(=O)N(C(C)C)C(C)C)C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
179 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.17 mL
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 65° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction solution
|
Type
|
TEMPERATURE
|
Details
|
after cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was re-extracted repeatedly with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Without further purification
|
Type
|
DISSOLUTION
|
Details
|
the resulting 2-[3-(nitro)-6-(4-methylpiperazin-1-yl)pyridin-2-yl]-N,N-diisopropylbenzamide (300 mg, 94% of theory) was dissolved under argon in a high pressure reaction vessel in methanol
|
Type
|
ADDITION
|
Details
|
palladium on carbon (Pd content 10%, water-moist, 40 mg) was added
|
Type
|
ADDITION
|
Details
|
Hydrogen was then introduced
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature
|
Type
|
WAIT
|
Details
|
a pressure of 2 bar for two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered off through Celite
|
Type
|
WASH
|
Details
|
the filter cake was washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Without further purification
|
Type
|
DISSOLUTION
|
Details
|
the resulting 2-[3-amino-6-(4-methylpiperazin-1-yl)pyridin-2-yl]-N,N-diisopropylbenzamide (220 mg, 79% of theory) was dissolved in abs
|
Type
|
STIRRING
|
Details
|
tetrahydrofuran and, after 5 min of stirring at room temperature
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to −65° C
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at −65° C. for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature over a period of 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was repeatedly extracted thoroughly with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C=1N=C2C3=C(C(NC2=CC1)=O)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 40.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |